2,5-Dimethyl-3-prop-2-enylbenzene-1,4-diol
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Overview
Description
2,5-Dimethyl-3-prop-2-enylbenzene-1,4-diol is an organic compound with the molecular formula C11H14O2 It is a derivative of benzene, characterized by the presence of two methyl groups, a prop-2-enyl group, and two hydroxyl groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-3-prop-2-enylbenzene-1,4-diol typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dimethylquinone and allyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Reaction Mechanism: The allyl group is introduced to the quinone through a nucleophilic substitution reaction, followed by reduction to form the diol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-3-prop-2-enylbenzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products Formed
Oxidation: Formation of 2,5-dimethylquinone.
Reduction: Formation of 2,5-dimethyl-3-prop-2-enylbenzene.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
2,5-Dimethyl-3-prop-2-enylbenzene-1,4-diol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-3-prop-2-enylbenzene-1,4-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modulate oxidative stress and inflammation.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylquinone: A related compound with similar structural features but lacking the prop-2-enyl group.
3-Allyl-2,5-dimethylhydroquinone: Another similar compound with an allyl group and hydroxyl groups.
Uniqueness
2,5-Dimethyl-3-prop-2-enylbenzene-1,4-diol is unique due to the presence of both methyl and prop-2-enyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
66557-14-0 |
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Molecular Formula |
C11H14O2 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
2,5-dimethyl-3-prop-2-enylbenzene-1,4-diol |
InChI |
InChI=1S/C11H14O2/c1-4-5-9-8(3)10(12)6-7(2)11(9)13/h4,6,12-13H,1,5H2,2-3H3 |
InChI Key |
VZFGZNBZPHTURC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1O)CC=C)C)O |
Origin of Product |
United States |
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